

# N/Ofq-(1-13)-NH2 in Pain Modulation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N/Ofq-(1-13)-NH2**

Cat. No.: **B612589**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Nociceptin/Orphanin FQ (N/OFQ) is a neuropeptide that plays a significant and complex role in the modulation of pain through its interaction with the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The truncated analog, **N/Ofq-(1-13)-NH2**, represents the shortest peptide sequence that retains the full potency, efficacy, and affinity of the endogenous 17-amino acid peptide, making it a critical tool in the study of the N/OFQ-NOP system.<sup>[1]</sup> This guide provides an in-depth analysis of the role of **N/Ofq-(1-13)-NH2** in pain modulation, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. The dualistic nature of **N/Ofq-(1-13)-NH2**, exhibiting both analgesic and hyperalgesic properties depending on the site of administration, underscores the complexity of the N/OFQ-NOP system and its potential as a target for novel analgesic therapies.

## Core Concepts

**N/Ofq-(1-13)-NH2** is a potent and selective agonist for the NOP receptor, a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (MOP, DOP, KOP) but possesses a distinct pharmacological profile.<sup>[1][2]</sup> The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems in regions critical for pain transmission, including the dorsal root ganglia, spinal dorsal horn, periaqueductal gray, and rostral ventromedial medulla.<sup>[3][4]</sup>

The role of **N/Ofq-(1-13)-NH2** in pain modulation is multifaceted and site-dependent:

- Supraspinal Administration: Intracerebroventricular (i.c.v.) administration in rodents typically results in hyperalgesia (increased pain sensitivity) and can antagonize morphine-induced analgesia. This effect is thought to be mediated by the activation of "off-cells" in the rostral ventromedial medulla.
- Spinal Administration: In contrast, intrathecal (i.t.) administration generally produces dose-dependent analgesia in various pain models, including acute and chronic pain states.

This dichotomy highlights the intricate involvement of the N/OFQ-NOP system in central pain processing and suggests that peripherally or spinally restricted NOP agonists could be effective analgesics with a reduced side-effect profile.

## Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of **N/Ofq-(1-13)-NH2** and its analogs at the NOP receptor.

Table 1: Receptor Binding Affinity of **N/Ofq-(1-13)-NH2** and Analogs at the Human NOP Receptor

| Compound                   | Assay Description                                                                                    | pKi   | Reference |
|----------------------------|------------------------------------------------------------------------------------------------------|-------|-----------|
| N/Ofq-(1-13)-NH2           | Displacement of [3H]N/OFQ from human NOP receptor expressed in CHO cells                             | 9.21  |           |
| N/Ofq-(1-13)-NH2           | Binding affinity to human NOP receptor                                                               | 9.46  |           |
| N/Ofq-(1-13)-NH2           | Displacement of [3H]-UFP-101 in CHONOP cell membranes                                                | 10.39 |           |
| [Dmt1]N/OFQ(1-13)-NH2      | Displacement of [3H]-UFP-101 in CHONOP cell membranes                                                | 10.59 |           |
| [Nphe1]nociceptin(1-13)NH2 | Binds selectively to recombinant nociceptin receptors expressed in Chinese hamster ovary (CHO) cells | 8.4   |           |

Table 2: Functional Potency of **N/Ofq-(1-13)-NH2** and Analogs at the Human NOP Receptor

| Compound              | Assay Type                                                                                                                                                               | pEC50 | Reference |
|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------|-----------|
| N/Ofq-(1-13)-NH2      | Stimulation of [35S]GTPyS binding in CHONOP cell membranes                                                                                                               | 8.80  |           |
| N/Ofq-(1-13)-NH2      | Stimulation of [35S]GTPyS binding in rat cerebral cortex membranes                                                                                                       | 8.48  |           |
| N/Ofq-(1-13)-NH2      | Agonist activity at NOP (unknown origin) expressed in HEK293 cell membranes co-expressing beta-arrestin2-RGFP protein assessed as induction of beta-arrestin2 activation | 8.26  |           |
| [Dmt1]N/OFQ(1-13)-NH2 | Stimulation of [35S]GTPyS binding in CHONOP cell membranes                                                                                                               | 8.58  |           |
| [Tyr1]N/OFQ(1-13)-NH2 | Calcium mobilization in CHO <sub>h</sub> NOP/Gαq/β5 cells                                                                                                                | 9.16  |           |

## Signaling Pathways

Upon binding of **N/Ofq-(1-13)-NH2**, the NOP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary mechanism involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to neuronal

hyperpolarization and a reduction in neurotransmitter release, ultimately modulating nociceptive transmission.



[Click to download full resolution via product page](#)

**Figure 1:** NOP Receptor Signaling Pathway.

## Experimental Protocols

### Radioligand Binding Assay

This *in vitro* assay is used to determine the binding affinity of a compound for the NOP receptor.

#### Methodology:

- **Membrane Preparation:** Membranes are prepared from cells expressing the NOP receptor (e.g., CHO-hNOP cells).
- **Incubation:** The cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [<sup>3</sup>H]N/Ofq) and varying concentrations of the test compound (e.g., **N/Ofq-(1-13)-NH<sub>2</sub>**).

- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The Ki value is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)**Figure 2:** Radioligand Binding Assay Workflow.

## [35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

Methodology:

- Membrane Preparation: Similar to the binding assay, membranes from NOP receptor-expressing cells are used.
- Incubation: Membranes are incubated with GDP, [35S]GTPyS, and varying concentrations of the test compound.
- Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPyS on the G $\alpha$  subunit.
- Separation: The reaction is stopped, and bound [35S]GTPyS is separated from the unbound nucleotide.
- Quantification: The amount of bound [35S]GTPyS is measured by scintillation counting.
- Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined.

## Tail Withdrawal Assay

This is a common *in vivo* behavioral assay to assess the analgesic effects of compounds in rodents.

Methodology:

- Baseline Latency: The baseline latency for the animal to withdraw its tail from a noxious heat source is determined. A cut-off time is set to prevent tissue damage.

- Compound Administration: The test compound or vehicle is administered, typically via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection.
- Post-treatment Latency Measurement: Tail withdrawal latencies are measured at specific time points after administration (e.g., 5, 15, 30, and 60 minutes).
- Data Analysis: The percentage of the maximal possible analgesic effect (%MPE) is calculated using the formula: 
$$\%MPE = \frac{[(\text{post-drug latency} - \text{baseline latency}) / (\text{cut-off time} - \text{baseline latency})]}{100}$$



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [ingentaconnect.com](http://ingentaconnect.com) [ingentaconnect.com]
- 3. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. Actions of nociceptin/orphanin FQ and other prepronociceptin products on rat rostral ventromedial medulla neurons in vitro - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [N/Ofq-(1-13)-NH<sub>2</sub> in Pain Modulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612589#role-of-n-ofq-1-13-nh2-in-pain-modulation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)